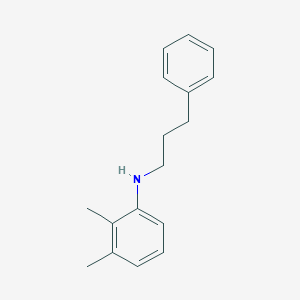

2,3-Dimethyl-N-(3-phenylpropyl)aniline

Description

2,3-Dimethyl-N-(3-phenylpropyl)aniline is an aromatic amine derivative characterized by a 2,3-dimethyl-substituted aniline moiety linked to a 3-phenylpropyl group via a nitrogen atom. Its molecular formula is C₁₇H₂₁N, with a molecular weight of 239.36 g/mol (calculated). This compound belongs to the class of N-alkylated anilines, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

2,3-dimethyl-N-(3-phenylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-14-8-6-12-17(15(14)2)18-13-7-11-16-9-4-3-5-10-16/h3-6,8-10,12,18H,7,11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBPHLXGUACIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCCCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-N-(3-phenylpropyl)aniline typically involves the alkylation of 2,3-dimethylaniline with 3-phenylpropyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

Oxidation: Quinones or other oxidized derivatives

Reduction: Amines

Substitution: Halogenated derivatives

Scientific Research Applications

2,3-Dimethyl-N-(3-phenylpropyl)aniline is widely used in scientific research, particularly in the following areas:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving protein interactions and enzyme inhibition.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-(3-phenylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group enhances its binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,3-Dimethyl-N-(3-phenylpropyl)aniline with key analogs based on substituent patterns, molecular weight, and functional group effects:

Substituent Effects on Reactivity and Solubility

- Electron-Donating Groups (e.g., Methyl, Methoxy): The 2,3-dimethyl substituents in the target compound increase electron density on the aromatic ring, favoring electrophilic substitution reactions at the para position . Methoxy groups (as in 2,5-dimethoxy-N-(3-phenylpropyl)aniline) further enhance solubility in polar solvents like ethanol or ethyl acetate due to hydrogen bonding .

- Electron-Withdrawing Groups (e.g., Cyano): The 4-cyano derivative exhibits reduced electron density, making it less reactive toward electrophiles but more stable under oxidative conditions .

- Fluorinated Chains: Fluorine atoms in N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline improve metabolic stability and lipophilicity, a critical feature in drug design .

Critical Analysis of Evidence Limitations

- Data Gaps: Specific spectral data (e.g., NMR, IR) and crystallographic details for the target compound are absent in the provided evidence, limiting direct comparisons .

- Contradictions: While metal-free syntheses are emphasized in –6, transition metal methods remain prevalent for complex structures (), suggesting context-dependent viability.

Biological Activity

2,3-Dimethyl-N-(3-phenylpropyl)aniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1036613-44-1

- Molecular Formula : CHN

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Aniline Derivative : Reaction of 2,3-dimethyl aniline with phenylpropyl bromide.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with an aniline structure have shown moderate to potent antiproliferative activity against various cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10 |

| Similar Aniline Derivative | MDA-MB-231 | 15 |

| Similar Aniline Derivative | HeLa | 12 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It can inhibit certain enzymes involved in cancer cell proliferation.

- DNA Interaction : The compound may bind to DNA, leading to cytotoxic effects in rapidly dividing cells.

Study on Cell Viability

A study conducted on the effects of this compound on HeLa cells demonstrated a significant reduction in cell viability. The experiment involved treating the cells with varying concentrations of the compound for 72 hours, followed by assessment using a resazurin reduction assay. Results indicated a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent .

Toxicological Assessment

Toxicological studies are essential for understanding the safety profile of any new compound. Preliminary assessments indicate that while this compound exhibits anticancer properties, further studies are required to evaluate its long-term toxicity and potential side effects in vivo.

Q & A

Basic: What are the optimal synthetic routes for 2,3-Dimethyl-N-(3-phenylpropyl)aniline, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis typically involves alkylation of 2,3-dimethylaniline with 3-phenylpropyl halides (e.g., bromide or chloride) under basic conditions. Key variables include:

- Catalyst/Base Choice: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective for deprotonation, enabling nucleophilic substitution .

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates .

- Temperature Control: Reactions performed at 80–100°C for 6–12 hours yield 60–75% product, with purity confirmed via HPLC .

Methodological Tip: Optimize stoichiometry (1:1.2 molar ratio of aniline to alkyl halide) to minimize byproducts like dialkylated amines .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies alkyl chain integration (δ 2.8–3.2 ppm for N-CH₂) and aromatic proton splitting patterns (meta-substitution at 6.5–7.2 ppm) .

- X-ray Crystallography: Resolve molecular geometry (e.g., dihedral angles between aromatic rings) using SHELXL or WinGX software .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (MW: 239.34 g/mol) and fragmentation pathways .

Basic: How does the compound’s structure influence its reactivity in electrophilic substitution reactions?

Answer:

The 2,3-dimethyl groups sterically hinder para positions, directing electrophiles (e.g., nitration, sulfonation) to the ortho position. Computational modeling (DFT) predicts partial charge distribution, showing increased electron density at the N-aryl group due to alkylation . Experimental Design: Monitor reaction regioselectivity using LC-MS to track intermediate formation .

Basic: What are the key physical properties (solubility, melting point) relevant to handling this compound?

Answer:

- Solubility: Soluble in dichloromethane, THF, and DMF; poorly soluble in water (<0.1 mg/mL at 25°C) .

- Melting Point: 85–90°C (dependent on crystallinity; recrystallize from ethanol for sharp mp determination) .

Storage: Store under inert gas (Ar/N₂) at –20°C to prevent oxidative degradation of the tertiary amine .

Basic: What purification strategies effectively isolate this compound from reaction mixtures?

Answer:

- Column Chromatography: Use silica gel with hexane/ethyl acetate (95:5) to separate unreacted aniline (Rf = 0.2) from product (Rf = 0.5) .

- Distillation: Vacuum distillation (150–170°C at 0.1 mmHg) removes high-boiling-point impurities .

Advanced: What mechanistic insights explain the compound’s role in palladium-catalyzed cross-coupling reactions?

Answer:

The N-(3-phenylpropyl) group acts as a directing group in C–H activation. Palladium(II) coordinates to the amine lone pair, facilitating ortho-arylation. Key Evidence:

- Kinetic studies show rate acceleration with electron-donating methyl groups .

- DFT calculations reveal a lower activation barrier (ΔG‡ = 18.3 kcal/mol) for Pd-mediated pathways vs. radical mechanisms .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict biological activity or supramolecular interactions?

Answer:

- DFT Studies: Calculate HOMO/LUMO energies to assess redox potential (e.g., HOMO = –5.2 eV predicts antioxidant activity) .

- Molecular Docking: Simulate binding to cytochrome P450 (CYP3A4) using AutoDock Vina; the trifluoroethyl group shows hydrophobic interactions with Leu210 .

Validation: Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 42% vs. 75%)?

Answer:

- Reproducibility Checks: Verify base strength (NaH vs. K₂CO₃) and solvent purity .

- Byproduct Analysis: Use GC-MS to detect competing pathways (e.g., elimination forming alkenes).

- DoE (Design of Experiments): Apply Taguchi methods to optimize temperature, solvent, and catalyst loading .

Advanced: What factors contribute to the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Sensitivity: Protonation at acidic pH (pKa ~4.5) increases water solubility but accelerates hydrolysis .

- Thermal Stability: TGA shows decomposition >200°C; avoid prolonged heating above 100°C during synthesis .

Mitigation: Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .

Advanced: How can structure-activity relationship (SAR) studies guide its application in drug discovery?

Answer:

- Modular Modifications: Introduce fluorinated groups (e.g., CF₃) at the phenylpropyl chain to enhance blood-brain barrier penetration .

- Bioisosterism: Replace the aniline moiety with indole to improve binding to serotonin receptors .

Validation: Screen analogs in vitro for cytotoxicity (MTT assay) and pharmacokinetics (microsomal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.